An In-depth Technical Guide to the Synthesis and Application of 3-Phenyl-2-oxo-5-oxazolidinecarboxylic Acid and its Analogs
An In-depth Technical Guide to the Synthesis and Application of 3-Phenyl-2-oxo-5-oxazolidinecarboxylic Acid and its Analogs
This guide provides a comprehensive technical overview of 3-phenyl-2-oxo-5-oxazolidinecarboxylic acid, a member of the versatile oxazolidinone class of heterocyclic compounds. While a specific CAS number for this exact molecule is not readily found in major chemical databases, this document outlines the synthetic pathways, characterization methods, and potential applications based on established principles of organic chemistry and the extensive literature on related oxazolidinone structures. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and utilization of novel oxazolidinone scaffolds.
The oxazolidinone ring is a privileged scaffold in medicinal chemistry, most notably recognized for its presence in the antibiotic Linezolid.[1][2] These five-membered heterocyclic compounds, particularly the 2-oxazolidinone isomers, have garnered significant attention for their wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][3] The strategic placement of substituents on the oxazolidinone core allows for the fine-tuning of their pharmacological profiles.
Synthetic Pathways to the 3-Phenyl-2-oxo-5-oxazolidinecarboxylic Acid Scaffold
The synthesis of the target compound can be approached through several strategic disconnections. A logical and efficient pathway involves the initial formation of the 2-oxo-5-oxazolidinecarboxylic acid core, followed by N-arylation to introduce the phenyl group at the 3-position.
Synthesis of the Core Intermediate: 2-Oxo-1,3-oxazolidine-5-carboxylic Acid (CAS: 60487-08-3)
The foundational building block for our target molecule is 2-oxo-1,3-oxazolidine-5-carboxylic acid.[4][5] A common and effective method for its synthesis starts from serine, a readily available and chiral amino acid.
Experimental Protocol: Synthesis of 2-Oxo-1,3-oxazolidine-5-carboxylic Acid from L-Serine
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Protection of the Amino Group: L-serine is first treated with a suitable protecting group for the amine, such as benzyl chloroformate (Cbz-Cl) or di-tert-butyl dicarbonate (Boc₂O), in the presence of a base like sodium bicarbonate in an aqueous/organic solvent mixture. This step is crucial to prevent side reactions at the nitrogen atom in subsequent steps.
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Cyclization to form the Oxazolidinone Ring: The protected serine is then cyclized. A common method involves the use of phosgene or a phosgene equivalent, such as triphosgene, in the presence of a non-nucleophilic base like pyridine or triethylamine. This reaction proceeds via an intramolecular nucleophilic attack of the hydroxyl group onto the activated carboxyl group, followed by ring closure to form the 2-oxazolidinone ring.
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Deprotection: The protecting group is then removed under appropriate conditions (e.g., hydrogenolysis for Cbz, or acidic conditions for Boc) to yield 2-oxo-1,3-oxazolidine-5-carboxylic acid.
Diagram of the Synthetic Workflow
Caption: Synthesis of the core oxazolidinone scaffold.
N-Arylation to Yield 3-Phenyl-2-oxo-5-oxazolidinecarboxylic Acid
With the core scaffold in hand, the next critical step is the introduction of the phenyl group at the 3-position (the nitrogen atom). A copper-catalyzed Ullmann-type coupling reaction is a well-established and reliable method for this transformation.
Experimental Protocol: N-Arylation of 2-Oxo-1,3-oxazolidine-5-carboxylic Acid
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Esterification of the Carboxylic Acid: To prevent interference from the acidic proton of the carboxylic acid, it is advisable to first protect it as an ester (e.g., methyl or ethyl ester) using standard esterification conditions (e.g., methanol or ethanol with a catalytic amount of acid).
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Ullmann Condensation: The resulting ester is then subjected to an Ullmann condensation with an aryl halide, such as iodobenzene or bromobenzene. This reaction is typically catalyzed by a copper(I) salt, such as copper(I) iodide (CuI), in the presence of a ligand (e.g., 1,10-phenanthroline or an amino acid like L-proline) and a base (e.g., potassium carbonate or cesium carbonate) in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
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Hydrolysis of the Ester: The final step is the hydrolysis of the ester group back to the carboxylic acid, typically using aqueous base (e.g., lithium hydroxide or sodium hydroxide) followed by acidic workup.
Diagram of the N-Arylation Workflow
Caption: Introduction of the phenyl group via Ullmann coupling.
Characterization and Spectroscopic Analysis
The structural elucidation of the synthesized 3-phenyl-2-oxo-5-oxazolidinecarboxylic acid would rely on a combination of standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | - Signals for the phenyl group protons in the aromatic region (approx. 7.0-7.5 ppm).- Diastereotopic protons of the CH₂ group of the oxazolidinone ring.- A proton at the C5 position, coupled to the CH₂ protons.- A broad singlet for the carboxylic acid proton. |
| ¹³C NMR | - A characteristic signal for the carbonyl carbon of the oxazolidinone ring (approx. 155-160 ppm).- A signal for the carboxylic acid carbonyl carbon (approx. 170-175 ppm).- Signals for the carbons of the phenyl group.- Signals for the C4 and C5 carbons of the oxazolidinone ring. |
| FT-IR | - A strong absorption band for the oxazolidinone carbonyl group (approx. 1750-1780 cm⁻¹).- A strong absorption band for the carboxylic acid carbonyl group (approx. 1700-1725 cm⁻¹).- A broad absorption for the O-H stretch of the carboxylic acid (approx. 2500-3300 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of C₁₀H₉NO₄. |
Chiral Separation and Stereochemistry
Since the synthesis often starts from a chiral precursor like L-serine, the stereocenter at the C5 position is typically retained. However, depending on the reaction conditions, some degree of racemization could occur. Therefore, the enantiomeric purity of the final product should be assessed.
Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for separating and quantifying enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for the resolution of oxazolidinone analogs.[6]
Typical Chiral HPLC Method Development:
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Column Selection: Start with a screening of several polysaccharide-based CSPs (e.g., CHIRALPAK® series).
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Mobile Phase Optimization: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used. The ratio of these solvents is adjusted to achieve optimal separation.
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Detection: UV detection is suitable due to the presence of the phenyl chromophore.
Applications in Drug Development
The 3-phenyl-2-oxo-5-oxazolidinecarboxylic acid scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid handle allows for further derivatization, such as amide bond formation, to introduce diverse functional groups and modulate the compound's properties.
Derivatives of the 2-oxo-oxazolidine-5-carboxamide core have been investigated as inhibitors of the Nav1.8 sodium ion channel, with potential applications in the treatment of pain, cough, and itch disorders.[7] The N-phenyl substitution can influence the molecule's lipophilicity and its ability to engage in π-π stacking interactions with biological targets.
The broader class of oxazolidinones has demonstrated a wide range of biological activities, making this scaffold a promising starting point for the discovery of novel therapeutic agents.[1][2]
Conclusion
While 3-phenyl-2-oxo-5-oxazolidinecarboxylic acid may not be a commercially available compound with a dedicated CAS number, its synthesis is readily achievable through established synthetic methodologies. By leveraging the chemistry of the 2-oxo-1,3-oxazolidine-5-carboxylic acid core, researchers can access this and a wide array of related analogs for exploration in drug discovery and medicinal chemistry programs. The combination of the privileged oxazolidinone scaffold with the N-phenyl and C5-carboxylic acid functionalities provides a rich platform for the development of novel bioactive compounds.
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